Application Summary: 1-(2-Hydroxy-5-iodophenyl)ethanone is utilized in the synthesis of novel chalcone derivatives, which are significant due to their antimicrobial properties .
Methods and Procedures: The compound is synthesized by coupling with aromatic substituted aldehydes, followed by characterization through IR, NMR, and Mass spectra.
Results and Outcomes: The synthesized chalcones exhibit promising antimicrobial activity, with potential for development into therapeutic agents.
Application Summary: This compound serves as a precursor in biochemical assays for the development of inhibitors targeting specific enzymes .
Methods and Procedures: It is used in enzymatic reactions, where its iodine moiety acts as a critical functional group for enzyme binding and inhibition studies.
Results and Outcomes: The compound’s efficacy in inhibiting certain biochemical pathways is quantified, providing insights into potential drug development.
Application Summary: 1-(2-Hydroxy-5-iodophenyl)ethanone is employed in organic synthesis, particularly in the construction of complex organic molecules through palladium-catalyzed reactions .
Methods and Procedures: The compound undergoes various organic reactions, including free radical bromination and nucleophilic substitution, to yield diverse organic structures.
Results and Outcomes: The reactions yield high-purity products, demonstrating the compound’s versatility as a building block in organic synthesis.
Application Summary: In analytical chemistry, this compound is used as a standard for calibrating instruments like HPLC and LC-MS due to its distinct spectral properties .
Methods and Procedures: It is used to generate calibration curves, which are essential for the accurate quantification of analytes in complex mixtures.
Results and Outcomes: The calibration with 1-(2-Hydroxy-5-iodophenyl)ethanone results in high precision and accuracy in analytical measurements.
Application Summary: The compound finds application in material science as a dopant in the synthesis of advanced materials with specific optical properties .
Methods and Procedures: It is incorporated into polymeric matrices or thin films to alter their absorption and emission characteristics.
Results and Outcomes: Materials doped with this compound exhibit enhanced photophysical properties, making them suitable for applications like photovoltaics and sensors.
Application Summary: 1-(2-Hydroxy-5-iodophenyl)ethanone is studied for its environmental impact, particularly its behavior and breakdown in ecological systems .
Methods and Procedures: Environmental fate studies involve examining the compound’s stability under various conditions and its interactions with other environmental chemicals.
Results and Outcomes: The studies provide data on the compound’s persistence and potential bioaccumulation, informing environmental risk assessments.
Application Summary: This compound is explored for its potential use in photodynamic therapy (PDT) as a photosensitizer due to its ability to absorb light and generate reactive oxygen species .
Methods and Procedures: In PDT, the compound is activated by light of a specific wavelength, leading to the production of singlet oxygen, which is cytotoxic to targeted cells.
Results and Outcomes: The compound’s effectiveness in inducing cell death in cancerous tissues is measured, showing promise for targeted cancer treatments.
Application Summary: 1-(2-Hydroxy-5-iodophenyl)ethanone is used in molecular imaging to enhance the contrast of imaging modalities like PET scans .
Methods and Procedures: The iodine moiety of the compound serves as a radiotracer, allowing for the visualization of biological processes at the molecular level.
Results and Outcomes: The compound provides clear imaging results, aiding in the diagnosis and monitoring of diseases.
Application Summary: The compound is utilized in the synthesis of complex dyes for textile and pigment industries due to its iodine content and aromatic structure .
Methods and Procedures: It undergoes various chemical reactions to form colored compounds that are then applied to fabrics or used as pigments.
Results and Outcomes: The synthesized dyes exhibit desirable colorfastness and stability, enhancing the quality of the final products.
Application Summary: In agrochemical research, this compound is investigated for its potential as a precursor in the synthesis of herbicides and pesticides .
Methods and Procedures: The compound’s reactivity is exploited to create compounds that can interact with specific biological targets in pests and weeds.
Results and Outcomes: The synthesized agrochemicals are tested for efficacy and selectivity, with promising results in controlling agricultural pests.
Application Summary: 1-(2-Hydroxy-5-iodophenyl)ethanone is used in nanotechnology to create functionalized nanoparticles for various applications .
Methods and Procedures: The compound is attached to nanoparticle surfaces, imparting unique properties such as enhanced reactivity or targeting capabilities.
Results and Outcomes: The functionalized nanoparticles demonstrate improved performance in their respective applications, such as drug delivery or catalysis.
Application Summary: This compound is also used in chemical education as a teaching tool to demonstrate various organic synthesis techniques and reactions .
1-(2-Hydroxy-5-iodophenyl)ethanone, with the molecular formula C8H7IO2 and CAS number 7191-41-5, is an organic compound characterized by a phenolic structure featuring an iodine substituent. The compound consists of an ethanone group, which includes a carbonyl group attached to a phenyl ring that has both hydroxy (–OH) and iodo (–I) substituents. This unique arrangement contributes to its chemical reactivity and biological activity, making it a subject of interest in various fields of research including medicinal chemistry and biochemistry .
1-(2-Hydroxy-5-iodophenyl)ethanone exhibits notable biological activities due to its structural features:
The synthesis of 1-(2-Hydroxy-5-iodophenyl)ethanone can be accomplished through several methods:
The applications of 1-(2-Hydroxy-5-iodophenyl)ethanone span various fields:
Interaction studies have revealed that 1-(2-Hydroxy-5-iodophenyl)ethanone interacts significantly with various biological macromolecules:
Several compounds share structural similarities with 1-(2-Hydroxy-5-iodophenyl)ethanone. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(2-Hydroxyphenyl)ethanone | Lacks iodine substitution | More soluble in water |
| 1-(4-Chloro-2-hydroxyphenyl)ethanone | Contains chlorine instead of iodine | Different electronic properties affecting reactivity |
| 1-(2-Hydroxy-5-nitrophenyl)ethanone | Contains a nitro group | Exhibits different biological activities due to electron-withdrawing effects |
| 4-Hydroxyacetophenone | Lacks halogen substituents | More stable under oxidative conditions |
The uniqueness of 1-(2-Hydroxy-5-iodophenyl)ethanone lies primarily in its iodine substitution, which enhances its reactivity and potential biological activity compared to similar compounds. Its ability to participate in diverse
The synthesis of iodinated acetophenones dates back to early studies on electrophilic aromatic substitution. While specific historical records for 1-(2-hydroxy-5-iodophenyl)ethanone are limited, its development aligns with broader advances in iodination methodologies. For example, iodination of hydroxyacetophenones using iodine and iodic acid in ethanol, as described in early protocols, likely influenced the synthesis of this compound. The structural complexity of ortho-substituted iodophenols necessitated controlled reaction conditions to ensure regioselectivity, a challenge addressed through optimized iodination techniques.
The IUPAC name 1-(2-hydroxy-5-iodophenyl)ethanone reflects its structure:
The compound exists as the keto tautomer due to the stability of the aromatic ketone. No geometric isomerism is observed in the ketone group.
1-(2-Hydroxy-5-iodophenyl)ethanone is a key precursor in palladium-catalyzed Suzuki–Miyaura cross-couplings, enabling the formation of biaryl systems. The iodine atom undergoes transmetallation with boronic acids, while the hydroxyl group stabilizes intermediates through hydrogen bonding.
| Reaction Type | Reagents/Conditions | Product Example |
|---|---|---|
| Suzuki–Miyaura | Pd catalyst, boronic acid, base | Biaryl derivatives |
| Ullmann Coupling | Cu catalyst, aryl halide | Diaryl ethers |
The compound serves as a building block for antifungal and antibacterial agents. Iodinated hydroxyacetophenones exhibit enhanced bioactivity due to iodine’s high electronegativity and ability to interact with biological targets.
In material science, it is used to synthesize functional polymers and dyes. The hydroxyl group facilitates polymerization, while the iodine atom introduces electronic effects for optoelectronic applications.
Modern protocols emphasize regioselective iodination and scalable synthesis. For example, iodination of 2-hydroxyacetophenone using iodine monochloride (ICl) in acetic acid–water mixtures achieves high yields under mild conditions.
Kinetic studies reveal that iodination proceeds via an electrophilic pathway, with the hydroxyl group activating the ring toward iodine incorporation. The reaction rate depends on pH and solvent polarity, with acetic acid enhancing ionization of ICl to hypoiodous acid (HOI).
1-(2-Hydroxy-5-iodophenyl)ethanone exists as a crystalline solid at room temperature with a melting point range of 67-69°C [1]. The compound appears as a solid material that requires careful handling due to its light sensitivity [2] [3]. The physical state is characteristic of acetophenone derivatives, which typically exist as solids or low-melting crystalline materials at ambient conditions.
The molecular structure consists of an acetophenone backbone with a hydroxyl group positioned ortho to the carbonyl group and an iodine atom at the meta position relative to the hydroxyl group. This substitution pattern creates a compound with distinct morphological characteristics that influence its physical properties and chemical behavior.
| Property | Value | Source |
|---|---|---|
| Physical State | Crystalline solid | Chemical suppliers [2] [3] |
| Melting Point | 67-69°C | ChemicalBook [1] |
| Appearance | Solid | Chemical suppliers [2] [3] |
| Light Sensitivity | Light sensitive | Chemical suppliers [2] [3] |
| Storage Requirements | Dark, dry, 2-8°C | Chemical suppliers [2] [3] |
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 1-(2-Hydroxy-5-iodophenyl)ethanone. The proton NMR spectrum is expected to show characteristic resonances for the different chemical environments present in the molecule.
The aromatic protons are anticipated to appear in the 6.5-8.0 ppm region, with the substitution pattern creating distinct chemical shifts for each aromatic hydrogen. The hydroxyl proton typically appears as a broad singlet in the 10-13 ppm range due to intramolecular hydrogen bonding with the carbonyl oxygen [4] [5]. The acetyl methyl group appears as a sharp singlet around 2.5-2.6 ppm, characteristic of methyl ketones [6].
Carbon-13 NMR spectroscopy would reveal the carbonyl carbon resonating in the 195-205 ppm region, typical for aromatic ketones [6]. The aromatic carbons would appear between 110-160 ppm, with the iodine-bearing carbon showing characteristic downfield shifts due to the heavy atom effect [5].
| NMR Type | Expected Chemical Shifts | Characteristics |
|---|---|---|
| ¹H NMR | Aromatic: 6.5-8.0 ppm | Substitution pattern diagnostic |
| ¹H NMR | Hydroxyl: 10-13 ppm | Intramolecular hydrogen bonding |
| ¹H NMR | Methyl: 2.5-2.6 ppm | Acetyl group |
| ¹³C NMR | Carbonyl: 195-205 ppm | Aromatic ketone |
| ¹³C NMR | Aromatic: 110-160 ppm | Multiple carbon environments |
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups in 1-(2-Hydroxy-5-iodophenyl)ethanone. The carbonyl stretching vibration appears at approximately 1680-1690 cm⁻¹, which is lower than typical saturated ketones due to conjugation with the aromatic ring [6] [7].
The hydroxyl group exhibits a broad absorption band in the 3200-3600 cm⁻¹ region, with the exact position influenced by intramolecular hydrogen bonding [8]. Aromatic carbon-hydrogen stretching appears in the 3000-3100 cm⁻¹ range, while aromatic carbon-carbon stretching vibrations occur between 1400-1600 cm⁻¹ [6].
The carbon-iodine bond shows characteristic stretching vibrations in the 500-600 cm⁻¹ region, providing confirmation of the iodine substitution [9]. These spectroscopic features collectively provide a fingerprint for compound identification and purity assessment.
| IR Band | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Carbonyl stretch | 1680-1690 | C=O conjugated with aromatic ring |
| Hydroxyl stretch | 3200-3600 | O-H stretch, hydrogen bonded |
| Aromatic C-H | 3000-3100 | Aromatic hydrogen stretching |
| Aromatic C=C | 1400-1600 | Aromatic carbon-carbon stretching |
| Carbon-iodine | 500-600 | C-I stretching vibration |
Mass spectrometry provides molecular weight confirmation and fragmentation pattern information for 1-(2-Hydroxy-5-iodophenyl)ethanone. The molecular ion peak appears at m/z 262, corresponding to the molecular formula C₈H₇IO₂ [10] [2].
The fragmentation pattern is characteristic of acetophenone derivatives, with a base peak typically appearing around m/z 43 corresponding to the acetyl cation (CH₃CO⁺) [9]. The presence of iodine creates distinctive fragmentation patterns, including the formation of iodine cation (I⁺) at m/z 127 and characteristic mass gaps of 127 units between iodine-containing and iodine-free fragments [9].
Other significant fragments include the loss of the acetyl group (M-43) and various aromatic fragments resulting from ring cleavage. The large atomic mass of iodine and its monoisotopic nature create unique spectral patterns that aid in compound identification [9].
| Fragment | m/z | Assignment |
|---|---|---|
| Molecular ion | 262 | [M]⁺ |
| Base peak | 43 | CH₃CO⁺ (acetyl cation) |
| Iodine fragment | 127 | I⁺ |
| Acetyl loss | 219 | [M-CH₃CO]⁺ |
| Aromatic fragments | Variable | Ring cleavage products |
The thermodynamic properties of 1-(2-Hydroxy-5-iodophenyl)ethanone have not been extensively characterized in the literature. Based on the structure and similar compounds, the thermal stability extends up to approximately 200°C before significant decomposition occurs [11].
Differential scanning calorimetry (DSC) analysis would provide information about the melting point, glass transition temperature, and decomposition characteristics. The compound shows thermal stability under normal storage and handling conditions, with decomposition likely occurring through multiple pathways including carbonyl group breakdown and aromatic ring degradation [11].
The presence of the iodine atom and the phenolic hydroxyl group influences the thermal behavior, with the C-I bond being particularly susceptible to thermal cleavage at elevated temperatures. Heat capacity, enthalpy of formation, and other thermodynamic parameters would require specific calorimetric measurements for accurate determination [11].
| Property | Status | Comments |
|---|---|---|
| Thermal Stability | Stable up to ~200°C | Inferred from similar compounds |
| Decomposition Temperature | Not determined | Requires thermal analysis |
| Heat of Fusion | Not determined | Requires calorimetric analysis |
| Heat of Vaporization | Not determined | Requires calorimetric analysis |
| Specific Heat Capacity | Not determined | Requires thermal analysis |
1-(2-Hydroxy-5-iodophenyl)ethanone exhibits solubility characteristics typical of phenolic compounds. The compound shows slight solubility in water due to the polar hydroxyl group, but limited solubility due to the hydrophobic aromatic ring and large iodine atom [2] [3].
Excellent solubility is observed in polar organic solvents such as ethanol, methanol, and acetone, where both hydrogen bonding and dipolar interactions contribute to dissolution. The compound also shows good solubility in aprotic polar solvents like dimethyl sulfoxide and halogenated solvents such as dichloromethane [12] .
The solubility behavior is influenced by the intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen, which affects the compound's ability to form intermolecular hydrogen bonds with solvents. The iodine substituent contributes to the overall hydrophobicity and increases solubility in less polar solvents [12].
| Solvent | Solubility | Comments |
|---|---|---|
| Water | Slightly soluble | Limited due to hydrophobic character |
| Ethanol | Soluble | Good hydrogen bonding capability |
| Methanol | Soluble | Similar to ethanol behavior |
| Acetone | Soluble | Polar aprotic solvent |
| Dichloromethane | Soluble | Excellent in halogenated solvents |
| Hexane | Poorly soluble | Limited in non-polar solvents |
| DMSO | Soluble | Excellent in aprotic polar solvents |
1-(2-Hydroxy-5-iodophenyl)ethanone exhibits multiple degradation pathways depending on environmental conditions. The compound is particularly sensitive to light due to the presence of the iodine atom, which can undergo photodegradation through UV-induced carbon-iodine bond cleavage [14] [15].
Photodegradation proceeds through homolytic cleavage of the C-I bond, generating iodide ions and hydroxylated products. This process is accelerated in the presence of atmospheric oxygen and can be retarded by storage in dark conditions with antioxidants [14] [16].
Oxidative degradation occurs through attack on the phenolic hydroxyl group, leading to quinone formation and polymeric products. This process is catalyzed by atmospheric oxygen, light exposure, and metal ions. The phenolic moiety is particularly susceptible to oxidation, especially under basic conditions [17] [18].
Thermal degradation becomes significant above 200°C, involving decomposition of both the carbonyl group and aromatic ring system. Hydrolytic degradation can occur under basic conditions, leading to cleavage of the acetyl group and formation of phenolic acids [11].
| Degradation Type | Mechanism | Primary Products | Stability Factors |
|---|---|---|---|
| Photodegradation | UV-induced C-I bond cleavage | Iodide ion, hydroxylated products | Dark storage, antioxidants |
| Thermal Degradation | Carbonyl and aromatic ring decomposition | Volatile organics, char residue | Temperature control, inert atmosphere |
| Oxidative Degradation | Phenolic hydroxyl oxidation | Quinone derivatives, polymers | Antioxidants, nitrogen atmosphere |
| Hydrolytic Degradation | Base-catalyzed acetyl hydrolysis | Phenolic acid, acetate | Neutral pH, dry conditions |